![molecular formula C21H23F3N2O3 B5719650 1-(3,4-Dimethoxybenzoyl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B5719650.png)
1-(3,4-Dimethoxybenzoyl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine
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Overview
Description
1-(3,4-Dimethoxybenzoyl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzoyl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the benzoyl group: The piperazine core is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the trifluoromethylphenyl group: Finally, the compound is reacted with 2-(trifluoromethyl)benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzoyl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the benzoyl group would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzoylpiperazine: Lacks the methoxy and trifluoromethyl groups.
1-(3,4-Dimethoxybenzoyl)piperazine: Lacks the trifluoromethylphenyl group.
4-{[2-(Trifluoromethyl)phenyl]methyl}piperazine: Lacks the benzoyl and methoxy groups.
Uniqueness
1-(3,4-Dimethoxybenzoyl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both the 3,4-dimethoxybenzoyl and 2-(trifluoromethyl)phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3/c1-28-18-8-7-15(13-19(18)29-2)20(27)26-11-9-25(10-12-26)14-16-5-3-4-6-17(16)21(22,23)24/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFFTSJXPAGQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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